molecular formula C9H10N4O B2606593 6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one CAS No. 2415463-11-3

6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one

Cat. No.: B2606593
CAS No.: 2415463-11-3
M. Wt: 190.206
InChI Key: DEOLTCPZIJYSPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of “6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” were carried out using a series of novel triazole-pyrimidine-based compounds .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their antimicrobial properties. For instance, compounds with a similar structure have shown significant antibacterial and antifungal activity against a variety of organisms, including E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). These findings suggest potential applications in developing new antimicrobial agents.

Heterocyclic Chemistry and Drug Development

The synthetic versatility of compounds like 6-Methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one allows for the creation of a wide range of heterocyclic compounds. These compounds are foundational in medicinal chemistry, leading to potential therapeutic agents. For example, the synthesis of pyrazole derivatives has been linked to antimicrobial and nematicidal activities, indicating their utility in both pharmaceutical and agricultural sectors (Penta et al., 2013).

Material Science and Dye Synthesis

Compounds with the pyrazolo[1,5-a]pyrazine structure have also found applications in material science and dye synthesis. They serve as precursors for disperse dyes for polyester fibers, showcasing the chemical industry's interest in these compounds for their unique properties and applications in textile manufacturing (Rangnekar & Dhamnaskar, 1990).

Advanced Organic Synthesis and Chemical Research

The exploration of new synthetic pathways and the development of novel heterocyclic compounds are core aspects of chemical research. For example, the efficient synthesis of pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives via a multi-component approach demonstrates the ongoing advancements in organic synthesis techniques, contributing to various fields including drug discovery and development (Penta et al., 2013).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . The molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

6-methyl-5-prop-2-enyltriazolo[1,5-a]pyrazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-3-4-12-7(2)6-13-8(9(12)14)5-10-11-13/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOLTCPZIJYSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=N2)C(=O)N1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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